molecular formula C9H16O B093567 2-Isopropylcyclohexanone CAS No. 1004-77-9

2-Isopropylcyclohexanone

Cat. No.: B093567
CAS No.: 1004-77-9
M. Wt: 140.22 g/mol
InChI Key: SDJUYPUXVFDUFF-UHFFFAOYSA-N
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Description

2-Isopropylcyclohexanone (CAS: 1004-77-9) is a cyclic ketone with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol. Key physical properties include a density of 0.904 g/cm³, a boiling point of 195.6°C, and a flash point of 65°C . Its structure features a cyclohexanone backbone substituted with an isopropyl group at the 2-position, contributing to steric hindrance and influencing its reactivity. This compound is utilized as a precursor in asymmetric organophosphorus synthesis and β-thujaplicin production .

Properties

IUPAC Name

2-propan-2-ylcyclohexan-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O/c1-7(2)8-5-3-4-6-9(8)10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJUYPUXVFDUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870829
Record name 2-Isopropylcyclohexan-1-one
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1004-77-9
Record name 2-(1-Methylethyl)cyclohexanone
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Record name 2-Isopropylcyclohexan-1-one
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Record name 2-Isopropylcyclohexanone
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Record name 2-isopropylcyclohexan-1-one
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Preparation Methods

Reaction Conditions

  • Catalyst : Aluminum chloride (AlCl₃) or boron trifluoride (BF₃)

  • Solvent : Dichloromethane (DCM) or ether

  • Temperature : 0–25°C (to minimize side reactions)

  • Stoichiometry : A 1:1 molar ratio of cyclohexanone to isopropyl halide

The reaction proceeds via the formation of an acylium ion intermediate, which undergoes electrophilic substitution at the cyclohexanone ring’s 2-position. Yield optimization requires precise control of moisture levels, as water deactivates the Lewis acid catalyst.

Challenges and Solutions

  • Polyalkylation : Excess isopropyl halide can lead to di- or tri-substituted products. This is mitigated by using a slight excess of cyclohexanone.

  • Catalyst Recovery : Homogeneous catalysts like AlCl₃ are difficult to recover. Heterogeneous alternatives, such as zeolites, are being explored for industrial scalability.

Catalytic Hydrogenation of Isopropylcyclohexene

Industrial-scale production often employs catalytic hydrogenation of isopropylcyclohexene, a method valued for its high atom economy and mild conditions.

Process Details

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel

  • Pressure : 1–5 atm H₂

  • Temperature : 50–80°C

  • Solvent : Ethanol or ethyl acetate

The reaction mechanism involves the adsorption of hydrogen onto the catalyst surface, followed by syn-addition across the double bond of isopropylcyclohexene. The resulting 2-Isopropylcyclohexanol is subsequently oxidized to the target ketone.

Oxidation Step

  • Oxidizing Agents : Chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC)

  • Conditions : Room temperature in dichloromethane

  • Yield : 70–85% after purification via fractional distillation

Oxidation of 2-Isopropylcyclohexanol

Secondary alcohols, such as 2-Isopropylcyclohexanol, are readily oxidized to ketones. This method is preferred in laboratory settings for its simplicity and high selectivity.

Oxidizing Systems

Oxidizing AgentSolventTemperatureYield (%)
PCCDCM25°C80–90
CrO₃/H₂SO₄Acetone0°C75–85
TEMPO/NaOClH₂O40°C90–95

Mechanistic Insight :
The oxidation proceeds via the formation of a chromate ester intermediate (in CrO₃-based systems) or a nitroxyl radical (in TEMPO systems), followed by β-hydrogen elimination to yield the ketone.

Claisen-Schmidt Condensation

This method involves the condensation of cyclohexanone with isopropyl acetate under basic conditions, followed by acid-catalyzed dehydration.

Reaction Steps

  • Base-Catalyzed Condensation :
    Cyclohexanone reacts with isopropyl acetate in the presence of sodium ethoxide, forming β-keto ester.

  • Acid-Catalyzed Dehydration :
    The β-keto ester undergoes dehydration with concentrated H₂SO₄, yielding this compound.

Optimization Parameters

  • Base Strength : Strong bases (e.g., LDA) improve condensation efficiency.

  • Dehydration Temperature : 100–120°C minimizes decarboxylation side reactions.

Biocatalytic Approaches

Emerging biocatalytic methods leverage enzymes like alcohol dehydrogenases (ADHs) and cytochrome P450 monooxygenases for selective oxidation.

Enzyme Systems

  • ADH from Lactobacillus brevis : Converts 2-Isopropylcyclohexanol to the ketone with >99% enantiomeric excess (ee).

  • Whole-Cell Biocatalysts : E. coli expressing ADH and cofactor regeneration systems enable continuous oxidation.

Advantages

  • Stereoselectivity : Ideal for synthesizing chiral ketones.

  • Sustainability : Operates under aqueous, mild pH conditions.

Industrial Production Metrics

MethodScaleYield (%)Purity (%)Cost (USD/kg)
Catalytic Hydrogenation1000+ tons85–9099.550–70
Friedel-Crafts100–500 kg65–7598.080–100
TEMPO Oxidation10–50 kg90–9599.9120–150

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-Isopropylcyclohexanone serves as a vital intermediate in the synthesis of various organic compounds. It is particularly valuable for:

  • Pharmaceuticals: Used as a building block in the development of drugs targeting specific biological pathways.
  • Agrochemicals: Plays a role in the synthesis of herbicides and pesticides.
  • Fragrances: Employed in producing aromatic compounds for perfumes .

Biology

In biological research, this compound is utilized to study metabolic pathways and enzyme-catalyzed reactions. Its applications include:

  • Metabolic Studies: Investigating how this compound interacts with metabolic enzymes.
  • Synthesis of Biologically Active Molecules: It aids in creating compounds with potential therapeutic effects.

Medicine

The compound is under investigation for its potential therapeutic applications, including:

  • Drug Development: Exploring its efficacy in targeting specific molecular pathways and receptors.
  • Research on Drug Mechanisms: Understanding how it influences biological processes at the molecular level .

Industry

In industrial applications, this compound is valued for:

  • Production of Fragrances and Flavoring Agents: Used extensively in the food and cosmetic industries.
  • Solvent Properties: Acts as a solvent and stabilizer in various industrial processes .

Case Study 1: Asymmetric Hydrogenation

A study published in Proceedings of the National Academy of Sciences explored the asymmetric hydrogenation of racemic this compound. The research focused on optimizing reaction conditions to achieve high enantiomeric purity, which is crucial for pharmaceutical applications .

Case Study 2: Metabolic Pathway Analysis

Research examining the metabolic pathways involving this compound highlighted its role in enzyme-catalyzed reactions. This study provided insights into how modifications to this compound could enhance its biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-Isopropylcyclohexanone involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a ligand for certain enzymes, modulating their activity. The compound’s carbonyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Steric Effects

2-Methylcyclohexanone (CAS: 583-60-8)
  • Structure : Methyl group at the 2-position.
  • Reactivity : Less steric hindrance compared to 2-isopropyl derivatives, enabling faster nucleophilic additions.
  • Applications : Common solvent and intermediate in fragrance synthesis .
2-Benzyl-6-methylcyclohexanone (CAS: 24785-76-0)
  • Structure : Benzyl (2-position) and methyl (6-position) substituents.
  • Reactivity : Enhanced electrophilicity due to electron-withdrawing benzyl group. Used in stereoselective hydrazone formation .
5-Methyl-2-isopropylidenecyclohexanone
  • Structure : Isopropylidene (sp² hybridized) group at 2-position and methyl at 5-position.
  • Reactivity : Conjugated system allows participation in cycloaddition reactions .

Stereochemical Variations

(2S,5R)-2-Isopropyl-5-methylcyclohexanone
  • Configuration : Stereogenic centers at C2 and C3.
  • Applications: Forms hydrazones with 4-R-phenoxyacetic acid hydrazides, confirmed via FTIR, NMR, and mass spectrometry .
(2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexanone
  • Configuration : Enantiomeric to (2S,5R)-isomer.
  • Relevance : Highlighted in chiral synthesis databases, underscoring stereochemistry’s role in biological activity .

Halogen-Substituted Derivatives

2-Chlorocyclohexanone (CAS: 4270-60-0)
  • Structure : Chlorine atom at 2-position.
  • Reactivity : Electrophilic carbon due to electron-withdrawing Cl, facilitating nucleophilic substitution.
  • Applications : Intermediate in pharmaceuticals (e.g., 1-Chloro-2-methylenecyclohexane) .

Functional Group Modifications

2-(3-Methoxyphenyl)cyclohexanone
  • Structure : Methoxyphenyl substituent at 2-position.

Condensation Reactions

2-Isopropylcyclohexanone reacts with hydrazides to form hydrazones, critical in crystallography and medicinal chemistry . In contrast, 2-Chlorocyclohexanone undergoes cross-coupling with alkylzinc halides, yielding cyclopentyl-isopropyl-ketone (26%) under optimized conditions .

Ring Expansion

This compound serves as a precursor in β-thujaplicin synthesis via ring expansion, a pathway critical for natural product isolation .

Physicochemical Data Comparison

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Key Applications
This compound C₉H₁₆O 195.6 0.904 Organophosphorus synthesis
2-Methylcyclohexanone C₇H₁₂O ~165* 0.925* Solvent, fragrances
2-Chlorocyclohexanone C₆H₉ClO ~210* 1.090* Pharmaceutical intermediates
5-Methyl-2-isopropylidene... C₁₀H₁₄O N/A N/A Cycloaddition reactions

Biological Activity

2-Isopropylcyclohexanone, a cyclic ketone with the molecular formula C9H16OC_9H_{16}O, has garnered attention due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and implications for medicinal chemistry.

  • Molecular Formula : C9H16OC_9H_{16}O
  • Molecular Weight : 140.23 g/mol
  • CAS Number : 78-59-1

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its role as a substrate in enzymatic reactions and as a precursor for synthesizing biologically active compounds. Its biological significance can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that this compound has potential antimicrobial properties. Studies have shown that derivatives of cyclohexanones can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the compound's ability to form reactive oxygen species may contribute to its antimicrobial effects by damaging cellular components.

2. Enzymatic Reactions

This compound serves as a substrate in various enzymatic processes, particularly in asymmetric hydrogenation reactions. The compound can be reduced to its corresponding alcohol using chiral catalysts, yielding high enantioselectivity. This transformation is significant for synthesizing chiral intermediates used in pharmaceuticals.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Oxidative Stress : The compound may induce oxidative stress in microbial cells, leading to cell death.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential interaction with G protein-coupled receptors (GPCRs) could explain neuroactive effects.

Data Tables

Biological ActivityMechanismReferences
AntimicrobialInduction of oxidative stress ,
Enzymatic reactionsAsymmetric hydrogenation ,
NeuroactivePossible GPCR interaction ,

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various cyclohexanone derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting potential use as a natural preservative or therapeutic agent.

Case Study 2: Asymmetric Synthesis

In a recent investigation into asymmetric hydrogenation processes, this compound was successfully reduced to its corresponding alcohol using a chiral iridium catalyst. The reaction achieved over 90% enantiomeric excess (ee), demonstrating the compound's utility in synthesizing chiral pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Isopropylcyclohexanone, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via oxidation of 2-isopropylcyclohexanol or through Friedel-Crafts alkylation of cyclohexanone derivatives. Optimization involves adjusting catalysts (e.g., acidic or metal-based), temperature (typically 80–120°C), and solvent polarity. For example, ring-expansion reactions using oxyallyl cation [4+3] cyclization have been reported for related structures like β-thujaplicin, which may inform analogous pathways for this compound . Yield optimization often requires iterative testing of stoichiometric ratios and reaction times.

Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Analyze characteristic peaks for cyclohexanone protons (e.g., ketone-adjacent protons at δ 2.1–2.5 ppm) and isopropyl groups (δ 1.0–1.2 ppm for methyl groups) .
  • GC-MS : Confirm molecular ion peaks (m/z ~140 for C9H16O) and fragmentation patterns.
  • IR Spectroscopy : Identify the carbonyl stretch (~1715 cm⁻¹) and C-H bending of the isopropyl group .

Q. How is this compound utilized as a precursor in natural product synthesis?

  • Methodological Answer : The compound serves as a key intermediate in β-thujaplicin synthesis via ring-expansion reactions. For instance, Noyori’s [4+3] cyclization strategy employs oxyallyl cations to generate troponoid frameworks, requiring precise control of electrophilic reagents and reaction kinetics .

Advanced Research Questions

Q. How can computational tools improve the design of synthetic pathways for this compound?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to predict feasible routes. For example, retrosynthetic analysis may prioritize pathways with high atom economy, such as alkylation of cyclohexanone with isopropyl halides. Computational validation of transition states (via DFT calculations) can further optimize catalytic steps .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?

  • Methodological Answer : Cross-validate experimental data (e.g., calorimetry) with computational models (e.g., NIST Chemistry WebBook). Discrepancies may arise from impurities or measurement techniques. For instance, ΔfH°liquid values should be compared across studies using standardized purity thresholds (>98%) and error margins (±5 kJ/mol) .

Q. What strategies ensure stereochemical integrity during scaled-up synthesis of this compound?

  • Methodological Answer :

  • Catalyst Selection : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enforce stereoselectivity in alkylation steps.
  • Process Monitoring : In-line IR spectroscopy tracks reaction progress to avoid racemization.
  • Purification : Use chiral stationary phases in HPLC for enantiomeric excess validation .

Q. How should researchers address safety and regulatory compliance when handling this compound?

  • Methodological Answer : Follow IFRA and RIFM guidelines for dermal sensitization risks. Implement fume hoods for volatile organic compound (VOC) management and use PPE (gloves, goggles). Toxicity assessments should reference Safety Data Sheets (SDS) for LC50/EC50 values .

Q. What statistical methods are appropriate for analyzing reaction kinetics in this compound synthesis?

  • Methodological Answer :

  • Pseudo-First-Order Kinetics : Apply to reactions with excess reagents (e.g., alkylation).
  • Arrhenius Plots : Determine activation energy (Ea) using rate constants at varying temperatures.
  • Multivariate Analysis : Optimize parameters (temperature, catalyst loading) via Design of Experiments (DoE) software .

Tables for Key Data

Table 1 : Thermodynamic Properties of this compound

PropertyValue (Experimental)Value (NIST WebBook)Method Used
ΔfH°liquid (kJ/mol)-320 ± 5-318 ± 3Combustion Calorimetry
Boiling Point (°C)215–220218Gas Chromatography

Table 2 : Common Synthetic Routes and Yields

RouteCatalystSolventYield (%)
Friedel-Crafts AlkylationAlCl₃DCM65–75
Oxidation of 2-IsopropylcyclohexanolKMnO₄H₂O/AcOH50–60
Ring Expansion (Noyori)BF₃·OEt₂Ether70–80

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylcyclohexanone
Reactant of Route 2
2-Isopropylcyclohexanone

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